molecular formula C13H22ClN B1485231 [2,2-Dimethyl-3-(3-methylphenyl)propyl](methyl)amine hydrochloride CAS No. 2098031-53-7

[2,2-Dimethyl-3-(3-methylphenyl)propyl](methyl)amine hydrochloride

Cat. No. B1485231
CAS RN: 2098031-53-7
M. Wt: 227.77 g/mol
InChI Key: JPOJSRZYLWHDFU-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-(3-methylphenyl)propylamine hydrochloride” is a chemical compound . Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

An alternative approach to the synthesis of a similar compound, 2,2-dimethyl-3-(3-methylphenyl)propanal and its derivatives, was described in a study . The compound and its derivatives were obtained in middle yields from various substituted alkylaromatics, via bromination and alkylation .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-3-(3-methylphenyl)propylamine hydrochloride” is not explicitly provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-3-(3-methylphenyl)propylamine hydrochloride” are not explicitly provided in the search results .

Scientific Research Applications

Chemical Synthesis and Structural Properties

Compounds with complex structures, such as the one you're interested in, often play a significant role in chemical synthesis and the development of novel materials or pharmaceuticals. The synthetic routes to create these compounds can involve intricate reactions that offer insights into chemical reactivity and molecular architecture. For instance, research into substituted thiazolidin-4-ones highlights the diverse outcomes that can result from reactions of chloral with amines, demonstrating the wide-ranging potential of amine chemistry for producing novel compounds with potentially valuable properties (Issac & Tierney, 1996).

Environmental Fate and Toxicity

The environmental impact and toxicity of chemical compounds, especially those related to chemical warfare agents, are crucial areas of study. Understanding the degradation processes, fate, and toxicity of compounds helps in assessing their environmental and health risks. Studies on chemical warfare agent degradation products provide essential knowledge on how these compounds interact with the environment and living organisms, contributing to safety and decontamination efforts (Munro et al., 1999).

Nutritional Aspects and Health Implications

Research into food-derived compounds, such as heterocyclic amines, and their potential health implications is another area where similar chemical compounds are studied. Understanding the formation, dietary intake, and carcinogenic potential of these compounds is vital for assessing food safety and developing dietary recommendations to minimize health risks (Snyderwine, 1994).

Cancer Therapy and Pharmaceutical Applications

The application of chemical compounds in medicine, such as in cancer therapy, is a significant area of research. Compounds like FTY720 have been investigated for their potential in treating multiple sclerosis and various cancers, showcasing the therapeutic potential of chemically synthesized compounds (Zhang et al., 2013).

Solvent Interactions and Material Science

Studies on solvents like dimethyl sulfoxide (DMSO) and their interactions with other compounds are crucial for both industrial applications and scientific research. Understanding these interactions can inform the design of novel materials and enhance the efficiency of chemical processes (Kiefer et al., 2011).

Mechanism of Action

The mechanism of action of “2,2-Dimethyl-3-(3-methylphenyl)propylamine hydrochloride” is not provided in the search results .

Future Directions

The future directions for the research and application of “2,2-Dimethyl-3-(3-methylphenyl)propylamine hydrochloride” are not provided in the search results .

properties

IUPAC Name

N,2,2-trimethyl-3-(3-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-11-6-5-7-12(8-11)9-13(2,3)10-14-4;/h5-8,14H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOJSRZYLWHDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-Dimethyl-3-(3-methylphenyl)propyl](methyl)amine hydrochloride
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[2,2-Dimethyl-3-(3-methylphenyl)propyl](methyl)amine hydrochloride
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[2,2-Dimethyl-3-(3-methylphenyl)propyl](methyl)amine hydrochloride
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[2,2-Dimethyl-3-(3-methylphenyl)propyl](methyl)amine hydrochloride

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